azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate
Description
azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate is a member of the fluorotelomer family, which are fluorinated surfactants. These compounds are known for their unique properties, such as surface tension reduction in aqueous systems and high chemical and thermal stability. These properties make them valuable in various industrial applications, including coatings, textiles, and firefighting foams .
Properties
CAS No. |
149724-40-3 |
|---|---|
Molecular Formula |
C4H4Cl2N2 |
Synonyms |
1-Decanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, ammonium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate typically involves the telomerization of tetrafluoroethylene with ethylene, followed by sulfonation and neutralization with ammonium hydroxide. The reaction conditions include:
Telomerization: Conducted under high pressure and temperature in the presence of a radical initiator.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid.
Neutralization: Achieved by reacting the sulfonated product with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through distillation and crystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form perfluorinated carboxylic acids.
Reduction: Less common due to the stability of the fluorinated carbon chain.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Typically involves strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Substitution: Often uses nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Produces perfluorooctanoic acid and other shorter-chain perfluorinated carboxylic acids.
Substitution: Results in the formation of various substituted fluorotelomer compounds.
Scientific Research Applications
azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of water and oil repellents, firefighting foams, and coatings.
Mechanism of Action
The mechanism of action of azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate involves its interaction with various molecular targets and pathways:
Surfactant Properties: Reduces surface tension by aligning at the interface of aqueous and non-aqueous phases.
Bioaccumulation: Can accumulate in biological systems due to its stability and resistance to degradation.
Toxicity: Potentially disrupts cellular processes by interacting with cell membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
62 Fluorotelomer sulfonate: Shorter chain length, used as a replacement for longer-chain fluorotelomers due to lower bioaccumulation potential.
Perfluorooctane sulfonate (PFOS): Similar surfactant properties but higher bioaccumulation and persistence in the environment.
Perfluorooctanoic acid (PFOA): Similar chemical stability and surfactant properties but different functional group (carboxylate vs.
Uniqueness
azanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate is unique due to its balance of surfactant properties and relatively lower bioaccumulation potential compared to longer-chain fluorotelomers. This makes it a valuable alternative in applications where environmental and health concerns are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
